Superior Quality of Life Improvement Over Mebeverine in IBS: RCT Comparative Analysis
In a prospective, randomized controlled trial directly comparing trimebutine maleate (100 mg BID) with mebeverine hydrochloride (135 mg BID) over 6 weeks in 122 IBS patients, trimebutine maleate demonstrated statistically superior quality of life (QoL) improvement as measured by the validated IBS-QOL instrument (34-item, 5-point response scale, where lower scores indicate better QoL). The mean QoL score improvement with trimebutine was significantly greater than with mebeverine [1]. A separate multicenter double-blind RCT (n=199) further demonstrated that trimebutine (200 mg TID) reduced the frequency of daily abdominal pain episodes more effectively than mebeverine (135 mg TID) over 4 weeks (P=0.0001) and reduced pain duration per episode (P=0.04) [2].
| Evidence Dimension | Quality of Life (IBS-QOL score, lower is better) |
|---|---|
| Target Compound Data | Mean QoL score decreased from 103 to 82 (improvement of 21 points) |
| Comparator Or Baseline | Mebeverine: mean QoL score decreased from 106 to 95 (improvement of 11 points) |
| Quantified Difference | Between-group difference P<0.05; trimebutine produced 10-point greater absolute QoL improvement |
| Conditions | 6-week prospective RCT; IBS patients aged 15-60 years; trimebutine 100 mg BID vs mebeverine 135 mg BID |
Why This Matters
For clinical trial design and formulary evaluation, the 10-point differential in QoL improvement represents a clinically meaningful patient-reported outcome advantage that distinguishes trimebutine maleate from mebeverine in head-to-head comparison.
- [1] Rahman MZ, Ahmed DS, Mahmuduzzaman M, et al. Comparative efficacy and safety of trimebutine versus mebeverine in the treatment of irritable bowel syndrome. Mymensingh Med J. 2014;23(1):105-113. PMID: 24584382. View Source
- [2] Schaffstein W, Panijel M, Luettecke K. Comparative safety and efficacy of trimebutine versus mebeverine in the treatment of irritable bowel syndrome. A multicenter double-blind study. Curr Ther Res. 1990;47(1):136-145. View Source
